(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one

Catalog No.
S12081693
CAS No.
M.F
C24H27NO5
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methyl...

Product Name

(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one

IUPAC Name

(3Z,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-methylpiperidin-4-one

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H27NO5/c1-25-14-18(10-16-6-8-20(27-2)22(12-16)29-4)24(26)19(15-25)11-17-7-9-21(28-3)23(13-17)30-5/h6-13H,14-15H2,1-5H3/b18-10-,19-11+

InChI Key

LBPQIXCPSBVRDA-OMYAATJGSA-N

Canonical SMILES

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C1

Isomeric SMILES

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C1

The compound (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is a complex organic molecule featuring a piperidine ring substituted with two 3,4-dimethoxybenzylidene moieties. Its molecular formula is C23H27N1O4C_{23}H_{27}N_{1}O_{4} and it has a molecular weight of approximately 393.47 g/mol. The structural arrangement includes double bonds that contribute to its geometric isomerism, specifically the Z and E configurations at the 3 and 5 positions respectively. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the piperidine nitrogen and the reactive carbonyl groups.

  • Nucleophilic Attack: The carbonyl group can undergo nucleophilic attack by various nucleophiles (e.g., amines), leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Hydrogenation: Under specific conditions, the double bonds may be hydrogenated to yield saturated derivatives.

Research indicates that compounds similar to (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one exhibit various biological activities. Preliminary studies suggest potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of methoxy groups on the aromatic rings may enhance lipophilicity and bioavailability, making it a candidate for further pharmacological evaluation.

The synthesis of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can be approached through several methods:

  • Condensation Reactions: A common method involves the condensation of 1-methylpiperidin-4-one with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to facilitate the formation of the bis-benzylidene derivative.
  • Multi-step Synthesis: Starting from simpler piperidine derivatives, multiple steps involving protection-deprotection strategies and functional group transformations can be employed.
  • Use of Catalysts: Catalytic methods using Lewis acids or bases can enhance reaction yields and selectivity during synthesis.

This compound holds promise in various fields:

  • Medicinal Chemistry: Potential development as a lead compound for new drugs targeting infectious diseases or cancer.
  • Material Science: Exploration in polymer chemistry for creating materials with specific thermal or mechanical properties.
  • Chemical Probes: Utilization as a chemical probe in biological studies to elucidate mechanisms of action for related compounds.

Interaction studies are crucial for understanding the pharmacodynamics of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one:

  • Protein Binding Studies: Investigating how well this compound binds to plasma proteins can provide insights into its pharmacokinetics.
  • Receptor Interaction: Studies on its interaction with specific biological receptors can elucidate its mechanism of action.
  • Metabolism Studies: Understanding how this compound is metabolized in biological systems can inform dosing regimens and potential toxicity.

Several compounds share structural similarities with (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one, which allows for comparative analysis:

Compound NameStructureUnique Features
1-(3,4-Dimethoxyphenyl)ethanoneStructureSimple ketone structure
2-(3,4-Dimethoxyphenyl)acetamideStructureContains an amide functional group
1-Methyl-4-(3,4-dimethoxyphenyl)piperidineStructureLacks the bis-benzylidene structure

Uniqueness

The uniqueness of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one lies in its dual benzylidene functionality combined with a piperidine core structure. This configuration may enhance its biological activity compared to simpler derivatives that lack such structural complexity.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Exact Mass

409.18892296 g/mol

Monoisotopic Mass

409.18892296 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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